molecular formula C7H5NS B1215175 1,2-Benzisothiazole CAS No. 272-16-2

1,2-Benzisothiazole

Cat. No. B1215175
CAS RN: 272-16-2
M. Wt: 135.19 g/mol
InChI Key: CSNIZNHTOVFARY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 1,2-benzisothiazoles can be achieved through different methods, including the reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate and the formation of 1,2-benzisothiazole derivatives through various nucleophilic and electrophilic substitutions (Mossini et al., 1979).
  • An efficient method for the synthesis of 1,2-benzisothiazoles from amidines and elemental sulfur via N–S/C–S bond formation under transition-metal-free conditions has been developed, offering a simple and high-yield approach (Xie et al., 2018).

Scientific Research Applications

Antimicrobial and Antiviral Activities

Benzothiazoles, including 1,2-Benzisothiazole derivatives, have been recognized for their potential as antimicrobial and antiviral agents. These compounds exhibit a broad spectrum of biological activities, which include antibacterial, antifungal, and antiviral properties. Researchers have suggested benzothiazole derivatives as promising candidates for the development of new antimicrobial or antiviral agents, especially given the global concern over multi-drug resistant pathogens and the emergence of diseases like COVID-19. The diverse biological activities of benzothiazoles are attributed to their ability to undergo various structural modifications, enhancing their interaction with biological targets (Elamin, Elaziz, & Abdallah, 2020).

Cancer Chemotherapy

Benzothiazole derivatives, particularly 2-arylbenzothiazoles, have emerged as a significant pharmacophore in the development of antitumor agents. These compounds have shown promising results in the treatment of various cancers, owing to their potent anticancer activity. The structural simplicity and synthetic accessibility of benzothiazoles make them attractive for the design and development of new chemotherapeutics. Despite their promising anticancer properties, further characterization of their toxicity is required for their safe clinical use (Ahmed et al., 2012).

Synthetic Methodologies

Benzothiazole compounds are also central to advancements in synthetic chemistry. Efficient strategies for synthesizing benzothiazole derivatives have been explored, including C–S cross-coupling techniques. These methodologies provide access to a broad range of 2-arylthio-benzazoles, which have diverse biological and pharmacological properties. The development of these synthetic methods opens up possibilities for the construction of chemical libraries that could aid in drug discovery and the development of new chemical entities (Vessally et al., 2018).

Neurodegenerative Diseases

1,2-Benzisothiazole derivatives like lurasidone have been investigated for their efficacy in treating neurodegenerative diseases such as Alzheimer's disease. Amyloid imaging studies have utilized benzothiazole derivatives to measure amyloid in vivo in the brain, providing insights into the pathophysiological mechanisms and progression of the disease. This application underscores the role of benzothiazoles in early detection and evaluation of therapies for neurodegenerative conditions (Nordberg, 2007).

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

1,2-Benzisothiazole has been identified as a promising scaffold for medicinal chemistry . It has been found to possess a broad spectrum of pharmacological activities, which encouraged research activities in these areas . In the future, this scaffold could emerge as a potential candidate in the field of drug discovery .

properties

IUPAC Name

1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNIZNHTOVFARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074290
Record name 1,2-Benzisothiazole
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 38 deg C; [ChemIDplus]
Record name 1,2-Benzisothiazole
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Product Name

1,2-Benzisothiazole

CAS RN

272-16-2
Record name 1,2-Benzisothiazole
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Record name 1,2-Benzisothiazole
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Synthesis routes and methods I

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 100 g of monochlorobenzene was placed in advance, to which 33.4 g (0.2 mol) of 2-(methylthio)benzaldehyde oxime was added under nitrogen atmosphere. 25.2 g (0.21 mol) Of thionyl chloride was added dropwise thereto while stirring at a temperature of from -10° to -15° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, the reaction mixture was heated to room temperature and subjected to distilling off of the solvent and then to distillation under reduced pressure to give 26.2 g of 1,2-benzisothiazole (boiling point: 115° to 116° C./15 mm Hg, melting point: 39° to 40° C.). The yield was 97% to the 2-(methylthio)benzaldehyde oxime.
Name
2-(methylthio)benzaldehyde oxime
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of o-toluidine (10 g, 93.4 mmol) in 50 mL toluene was added SOCl2 (12.1 g, 102 mmol) dropwise at 0° C. After the addition was complete, the reaction mixture was heated to reflux and stirred overnight. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure to give a yellow oil. The oil was dissolved in toluene (100 mL), then a solution of N-sulfinylmethanesulfonamide (20.6 g, 146 mmol) was added dropwise, followed by pyridine (7.3 g, 93.4 mmol). The mixture was heated to reflux and stirred at that temperature overnight. Toluene was then removed under reduced pressure, the residue was dissolved in EtOAc (200 mL) and washed with water (2×200 mL). The organic layer was washed with brine, dried and evaporated to give the crude product. The crude product was purified by column chromatography (3% EtOAc/PE) to afford 6.2 g title compound as colorless oil. 1H NMR (CHLOROFORM-d) δ 9.22 (s, 1H), 7.88 (d, J=9.7 Hz, 1H), 7.80 (d, J=8.6 Hz, 1H), 7.46 (ddd, J=8.9, 6.5, 1.2 Hz, 1H), 7.26 (dd, J=7.9, 6.6 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisothiazole
Reactant of Route 2
1,2-Benzisothiazole
Reactant of Route 3
1,2-Benzisothiazole
Reactant of Route 4
Reactant of Route 4
1,2-Benzisothiazole
Reactant of Route 5
1,2-Benzisothiazole
Reactant of Route 6
1,2-Benzisothiazole

Citations

For This Compound
1,650
Citations
A De - Progress in Medicinal Chemistry, 1981 - Elsevier
Publisher Summary Benzisothiazoles are bicyclic compounds consisting of benzene and an isothiazole ring. The two different modes of fusion of the homocyclic and the heterocyclic …
Number of citations: 27 www.sciencedirect.com
M Uchiyama, H Abe, R Sato, M Shimura… - Agricultural and …, 1973 - Taylor & Francis
Studies on absorption, translocation and metabolism of 3-allyloxy-1,2-benzisothiazole 1,1-dioxide (Oryzemate), a new rice blast controlling agent, in rice plants were undertaken using …
Number of citations: 61 www.tandfonline.com
RA Abramovitch, I Shinkai, BJ Mavunkel, KM More… - Tetrahedron, 1996 - Elsevier
Ring-expansions and ring-annulations based on 3-substituted 1,2-benzisothiazole-1,1-dioxides have lead to a variety of novel heterocyclic systems. The reaction of 3-substituted (1H)-1-…
Number of citations: 59 www.sciencedirect.com
P Vicini, F Zani, P Cozzini, I Doytchinova - European journal of medicinal …, 2002 - Elsevier
A series of hydrazones of 1,2-benzisothiazole hydrazides 1a–m, 2a–m, 3a–m, 4a–m, 5a–m as well as their cyclic (1 and 4) and acyclic (2, 3 and 5) 1,2-benzisothiazole parent …
Number of citations: 389 www.sciencedirect.com
RA Abramovitch, EM Smith, M Humber… - Journal of the …, 1974 - pubs.rsc.org
A synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides from saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) and organolithium compounds is described. The reaction of …
Number of citations: 86 pubs.rsc.org
FA Davis, JC Towson, DB Vashi… - The Journal of …, 1990 - ACS Publications
The synthesis, properties, and reactions of 3-substituted 1, 2-benzisothiazole 1, 1-dioxide oxides 8, highly stable examples of 3, 3-disubstituted iV-sulfonyloxaziridines 3, are described. …
Number of citations: 97 pubs.acs.org
RH Rynbrandt, DP Balgoyen - The Journal of Organic Chemistry, 1978 - ACS Publications
I 5 dure for the preparation of 4 involves the isolation of I which is subsequently dissolved in water, made basic (pH 12), and stirred at ambient temperature for 0.5 h. Treatment of 4 with …
Number of citations: 27 pubs.acs.org
DEL Carrington, K Clarke… - Journal of the Chemical …, 1971 - pubs.rsc.org
3-Chloro-1,2-benzisothiazole reacts with a range of nucleophiles to give products which arise from fission of the thiazole ring. Sodium cyanide in aqueous acetone gives a mixture …
Number of citations: 23 pubs.rsc.org
A Kaczor, R Almeida, A Gomez-Zavaglia… - Journal of Molecular …, 2008 - Elsevier
The computational description of saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) and its derivatives is difficult due to the presence of hypervalent SO bonds in their structures. …
Number of citations: 21 www.sciencedirect.com
SW Walinsky, DE Fox, JF Lambert… - … Process Research & …, 1999 - ACS Publications
A new, one-step commercial process for the preparation of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride, a key intermediate for the syntheses of some new, “atypical antipsychotic…
Number of citations: 21 pubs.acs.org

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